4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl
Description
Historical Context and Evolution of Thiophenol and Morpholine (B109124) Derivatives in Biomedical Sciences
The journey of thiophenol and morpholine derivatives in the biomedical sciences is a testament to the enduring importance of heterocyclic and organosulfur chemistry in drug discovery. Thiophenols, the simplest aromatic thiols, and their derivatives have been utilized in the synthesis of various pharmaceuticals, including sulfonamides and antifungal agents like butoconazole. wikipedia.org The reactivity of the thiophenol group, particularly its ability to form thioethers, has made it a valuable component in constructing complex molecular architectures with therapeutic potential. wikipedia.org
Morpholine, a heterocyclic compound, has been a staple in medicinal chemistry for decades. nih.govsci-hub.se Its incorporation into drug candidates can enhance desirable physicochemical properties, such as water solubility and metabolic stability. nih.govsci-hub.seacs.org Marketed drugs containing the morpholine scaffold date back several decades and span a wide range of therapeutic areas, including antidepressants and anxiolytics. acs.orgnih.gov The evolution of these derivatives has seen a shift from their use as simple solvents or building blocks to their strategic incorporation as key pharmacophoric elements that can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. nih.govsci-hub.se
Significance of the Thioether and Morpholine Moieties in Medicinal Chemistry Scaffolds
The thioether and morpholine moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse biological activities. The thioether linkage (a sulfur atom bonded to two carbon atoms) is present in numerous drug molecules. tu.edu.iqresearchgate.net It can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. tu.edu.iq The introduction of a thioether group can modulate a compound's biological activity, as seen in the structural differences between the antipsychotic chlorpromazine (B137089) and the antidepressant imipramine. tu.edu.iq Thioether-containing compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. researchgate.netnih.gov
The morpholine ring is prized for its ability to improve a compound's drug-like properties. nih.govsci-hub.se Its presence can enhance aqueous solubility, which is often a challenge in drug development. acs.org Furthermore, the morpholine nitrogen is weakly basic, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgnih.gov This heterocycle can also participate in hydrogen bonding and other molecular interactions within a biological target, thereby increasing potency and selectivity. nih.govsci-hub.seacs.org In the context of the central nervous system (CNS), the morpholine moiety has been shown to play a role in improving a drug's ability to cross the blood-brain barrier. acs.orgnih.gov
Rationale for In-depth Academic Investigation of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl
The academic investigation of this compound, or fenapanel, is driven by its potential as a neuroprotective agent. Specifically, it has been studied as a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. practicalneurology.comfycompa.com AMPA receptors are crucial for fast excitatory synaptic transmission in the central nervous system, and their overactivation is implicated in a variety of neurological disorders, including epilepsy and ischemic brain damage. practicalneurology.com
By targeting AMPA receptors, fenapanel represents a therapeutic strategy aimed at reducing neuronal excitotoxicity. practicalneurology.com The rationale for its in-depth study stems from the need for novel therapeutic agents with unique mechanisms of action to address unmet medical needs in neurology. practicalneurology.com The specific combination of the thiophenol, thioether, and morpholine components in fenapanel's structure likely contributes to its distinct pharmacological profile, making it a valuable tool for probing the function of AMPA receptors and a lead compound for the development of new neuroprotective drugs.
Overview of Current Research Landscape and Unaddressed Questions
The current research landscape for compounds like fenapanel is focused on elucidating their precise mechanisms of action and exploring their therapeutic potential in various disease models. For fenapanel, research has centered on its activity as an AMPA receptor antagonist. practicalneurology.comfycompa.com Preclinical studies have demonstrated its efficacy in animal models of seizures. practicalneurology.com
Despite this progress, several questions remain unaddressed. The full spectrum of fenapanel's biological targets and off-target effects is not completely understood. Further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties in more complex biological systems. The long-term effects of modulating AMPA receptor activity with this compound also warrant further investigation. Additionally, while preclinical data may be promising, the translation of these findings into clinical efficacy in humans is a significant hurdle that requires extensive clinical trials. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-morpholin-4-ylbutylsulfanyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDFNHKZVBRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCSC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 4 4 Morpholinyl Butyl Thio Phenol Hcl
Retrosynthetic Analysis and Strategic Disconnections for 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.inamazonaws.com For this compound, the primary strategic disconnections focus on the key functional groups: the thioether linkage, the tertiary amine of the morpholine (B109124) ring, and the bonds connecting the butyl chain.
The most logical disconnections for the target molecule are at the carbon-sulfur (C-S) bond of the thioether and the carbon-nitrogen (C-N) bond of the morpholine moiety.
Disconnection A (C-S Bond): This is the most common and direct approach, breaking the thioether bond. This disconnection leads to two key synthons: a 4-mercaptophenol (B154117) synthon and a 4-(4-halobutyl)morpholine synthon. The corresponding synthetic equivalents would be 4-mercaptophenol and a 4-(4-halobutyl)morpholine (e.g., 4-(4-chlorobutyl)morpholine (B13885719) or 4-(4-bromobutyl)morpholine).
Disconnection B (C-N Bond): Disconnecting the morpholine ring from the butyl chain generates a 4-(butylthio)phenol synthon and a morpholine synthon. The synthetic equivalents would be 4-((4-halobutyl)thio)phenol and morpholine.
Disconnection C (Alternative C-S formation): An alternative disconnection of the C-S bond can be envisioned through a thiol-ene reaction. wikipedia.org This would involve 4-mercaptophenol and 4-(but-3-en-1-yl)morpholine as the key precursors.
These disconnections form the basis for designing convergent and efficient synthetic routes, allowing for flexibility in the choice of starting materials and reaction conditions. semanticscholar.orgub.edu
Development of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic pathways can be developed and optimized to produce this compound and its derivatives.
The formation of the thioether bond is the cornerstone of the synthesis. Optimization of this step is critical for achieving high yields and purity.
Nucleophilic Substitution: The reaction between an alkali metal salt of 4-mercaptophenol and an N-alkylated morpholine bearing a leaving group (e.g., 4-(4-chlorobutyl)morpholine) is a classic SN2 reaction. nih.gov The efficiency of this reaction is highly dependent on the solvent, base, and temperature. Amide solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are often effective as they can solubilize the thiolate salt. lookchem.com
| Parameter | Condition A | Condition B | Condition C | Rationale |
|---|---|---|---|---|
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | To deprotonate the thiol, forming the nucleophilic thiolate. |
| Solvent | Acetone | Dimethylformamide (DMF) | Ethanol | Polar aprotic solvents often favor SN2 reactions. lookchem.com |
| Temperature | Reflux | Room Temperature to 60 °C | Reflux | Higher temperatures can increase reaction rates but may lead to side products. |
| Catalyst | None | Tetrabutylammonium iodide (TBAI) | None | Phase-transfer catalysts can enhance reactivity. |
Thiol-ene Reactions: The thiol-ene reaction is a powerful "click chemistry" method for forming C-S bonds via the radical-mediated addition of a thiol to an alkene. wikipedia.orgresearchgate.net This approach offers an alternative route, typically proceeding with anti-Markovnikov selectivity under mild conditions, initiated by UV light or a radical initiator. wikipedia.orgresearchgate.net This pathway would involve reacting 4-mercaptophenol with 4-(but-3-en-1-yl)morpholine.
| Initiation Method | Initiator/Condition | Typical Reaction Time | Advantages |
|---|---|---|---|
| Photochemical | UV light (254/365 nm), often with a photoinitiator (e.g., DMPA) | Minutes to a few hours | Mild conditions, high yields, spatial and temporal control. researchgate.net |
| Thermal | Azobisisobutyronitrile (AIBN) | Several hours | Does not require specialized photochemical equipment. |
| Redox | Transition metal catalysts | Variable | Can sometimes be performed at lower temperatures. |
While the parent molecule is achiral, the synthesis of chiral analogs, particularly those with stereocenters on the morpholine ring, is of significant interest for creating structurally defined compounds. nih.gov Chiral morpholines are important scaffolds in medicinal chemistry. nih.govrsc.org
Several methodologies can be employed to construct chiral morpholine precursors:
Asymmetric Hydrogenation: Chiral morpholines can be synthesized through the asymmetric hydrogenation of unsaturated morpholine precursors using chiral catalysts, such as those based on rhodium with bisphosphine ligands, achieving excellent enantioselectivities (up to 99% ee). rsc.org
Enantioselective Halocyclization: An organocatalytic asymmetric halocyclization of specific alkenol substrates can furnish chiral morpholines containing a quaternary stereocenter in high yields and enantioselectivities. rsc.org
Copper-Promoted Oxyamination: A stereoselective synthesis of functionalized morpholines can be achieved via the copper(II)-promoted oxyamination of alkenes, which constructs the ring with controlled diastereoselectivity. nih.gov
These chiral morpholine synthons can then be incorporated into the main synthetic scheme to produce enantiomerically pure or enriched analogs of the target compound.
| Method | Key Reagents/Catalysts | Stereochemical Control | Key Advantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh-bisphosphine complexes | High enantioselectivity (ee) | Quantitative yields and high ee values are achievable. rsc.org |
| Asymmetric Halocyclization | Cinchona alkaloid-derived catalysts | Excellent enantioselectivity | Forms quaternary stereocenters under mild conditions. rsc.org |
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | High diastereoselectivity (dr) | Directly installs aminomethyl functionality. nih.gov |
For large-scale synthesis, the application of green chemistry principles is crucial to ensure sustainability, safety, and cost-effectiveness. greenchemistry.school Key considerations include solvent choice, atom economy, and the use of catalytic rather than stoichiometric reagents.
Solvent Selection: Replacing hazardous dipolar aprotic solvents (e.g., DMF) with greener alternatives like anisole, cyclopentyl methyl ether (CPME), or even water (if reaction conditions permit) is a primary goal. acsgcipr.org
Catalytic Methods: Transition-metal-catalyzed reactions, for instance, using copper catalysts for C-S bond formation, can proceed under milder conditions and with greater efficiency than uncatalyzed reactions. rsc.org
Atom Economy: Reactions with high atom economy, such as the thiol-ene addition, are preferable to substitution reactions where a leaving group is lost as waste.
Thiol-Free Reagents: To avoid the use of malodorous and easily oxidized thiols, surrogates like xanthates can be employed for the synthesis of thioethers. mdpi.com This approach offers a more environmentally benign and operationally simpler alternative.
| Traditional Approach | Green Alternative | Principle(s) Addressed |
|---|---|---|
| Use of CMR solvents (e.g., DMF) | Use of bio-based or less toxic solvents (e.g., CPME, anisole). acsgcipr.org | Safer Solvents and Auxiliaries |
| Stoichiometric base in SN2 reaction | Catalytic base or phase-transfer catalysis to reduce waste. | Catalysis, Atom Economy |
| Use of volatile and odorous thiophenols | Use of thiol surrogates like potassium ethyl xanthate. mdpi.com | Inherently Safer Chemistry for Accident Prevention |
| Multi-step synthesis with purification at each stage | Telescoping reactions into one-pot processes. rsc.org | Reduce Derivatives, Increase Real-Time Analysis |
Advanced Derivatization and Scaffold Modifications
Modification of the core structure of this compound can lead to the development of a library of related compounds. Derivatization can be targeted at the phenolic ring, the alkyl chain, or the morpholine moiety.
The electronic and lipophilic properties of the molecule can be systematically altered by modifying the phenolic ring. This can be achieved either by starting with a substituted 4-mercaptophenol or by post-synthesis modification.
Electrophilic Aromatic Substitution: The electron-rich phenol (B47542) ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation. These reactions would typically be performed on a protected precursor to avoid side reactions with the free phenol or sulfur atom.
Use of Substituted Starting Materials: A more controlled approach involves using pre-substituted phenols in the synthetic sequence. For example, starting with a 2-alkylphenol or 2-halophenol would allow for the synthesis of analogs with substituents ortho to the hydroxyl group. The synthesis of various substituted thiophenols is well-documented. google.com
Modification of Hydroxyl Position: Isomeric analogs can be synthesized by starting with 2-mercaptophenol (B73258) or 3-mercaptophenol, thereby changing the substitution pattern on the aromatic ring.
| Target Analog | Synthetic Strategy | Key Precursor | Reference Reaction Type |
|---|---|---|---|
| 3-Chloro-4-[[4-(4-morpholinyl)butyl]thio]-phenol | Begin synthesis with a chlorinated phenol. | 2-Chloro-4-mercaptophenol | Nucleophilic Aromatic Substitution or Diazotization |
| 3,5-Dimethyl-4-[[4-(4-morpholinyl)butyl]thio]-phenol | Use a pre-alkylated phenol starting material. | 2,6-Dimethyl-4-mercaptophenol | Thiolation of 2,6-dimethylphenol |
| 2-[[4-(4-Morpholinyl)butyl]thio]-phenol | Use an isomeric mercaptophenol. | 2-Mercaptophenol | Nucleophilic Substitution (SN2) |
| 4-[[4-(4-Morpholinyl)butyl]thio]-2-bromophenol | Post-synthesis modification of the final product. | 4-[[4-(4-Morpholinyl)butyl]thio]-phenol | Electrophilic Bromination |
Morpholine Ring Substitutions and Fused Systems
While the parent structure features an unsubstituted morpholine ring, established synthetic organic chemistry provides a roadmap for introducing substituents to create analogues with altered properties. Methodologies for creating substituted morpholines often involve building the ring from functionalized precursors. For instance, starting with substituted diethanolamines allows for the incorporation of alkyl or aryl groups onto the carbon atoms of the morpholine ring.
Another approach involves the direct functionalization of a pre-formed morpholine ring, although this is often more challenging due to the ring's relatively low reactivity. However, reactions targeting the nitrogen atom are common, though in the context of the target molecule, this position is already tertiary. The synthesis of related compounds, such as 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol, demonstrates the feasibility of constructing complex structures around a phenol core using Mannich-type reactions with formaldehyde (B43269) and a cyclic amine like morpholine or thiomorpholine. researchgate.net
Creating fused systems, where another ring is annulated to the morpholine structure, would require multi-step synthesis starting from more complex precursors, such as cyclic amino alcohols, and building the second ring through cyclization reactions.
Table 1: Potential Strategies for Morpholine Ring Modification
| Modification Type | Synthetic Strategy | Starting Materials Example | Potential Outcome |
| Substitution | Ring construction from functionalized precursors | Substituted diethanolamine, 1,4-dibromo-butane derivative | C-substituted morpholine ring |
| Fused System | Annulation via multi-step synthesis | Cyclic amino alcohols | Bicyclic morpholine derivatives |
Alkyl Chain Homologation and Branching Strategies
Modifying the length and structure of the four-carbon alkyl chain that links the morpholine and thio-phenol groups can be achieved through several strategic synthetic routes.
Homologation: To lengthen the alkyl chain (e.g., to a pentyl or hexyl chain), one could employ a nucleophilic substitution strategy. This would typically involve reacting 4-mercaptophenol with a longer α,ω-dihaloalkane (e.g., 1,5-dibromopentane) to form a ω-bromoalkyl thioether intermediate. Subsequent reaction of this intermediate with morpholine would yield the desired homologated product.
Branching: Introducing branches, such as methyl or ethyl groups, onto the alkyl chain requires the use of specifically substituted starting materials. For example, to introduce a methyl branch next to the sulfur atom, one could start with a branched dihaloalkane like 1,4-dibromo-1-methylbutane. The synthesis would then proceed by sequential reaction with 4-mercaptophenol and morpholine, with regioselectivity being a key consideration. Alternatively, synthesis of novel cholinesterase inhibitors has been demonstrated starting from p-hydroxybenzaldehyde and linking it to various amines via different length alkyl chains, showcasing the modularity of such synthetic approaches. doi.org
Catalytic Approaches in Compound Synthesis
Modern catalytic methods offer efficient, mild, and selective alternatives to classical synthetic procedures. Photoredox, transition-metal, and organocatalysis represent the forefront of strategies applicable to the synthesis of this compound and its derivatives.
Photoredox Catalysis in C-S Bond Formation
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for constructing carbon-sulfur bonds. mdpi.combohrium.com This methodology relies on a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process to generate highly reactive radical intermediates.
For the synthesis of the thioether linkage in the target molecule, a photoredox-catalyzed reaction could involve the generation of a thiyl radical from 4-mercaptophenol. This radical could then undergo an anti-Markovnikov addition to a suitable alkene precursor, such as 4-(but-3-en-1-yl)morpholine. mdpi.com Various photocatalytic systems, including those based on iridium or ruthenium complexes, as well as cheaper inorganic semiconductors like TiO2, can be employed. mdpi.com The process is often highly efficient and proceeds under mild conditions, tolerating a wide range of functional groups. acs.orgnih.gov Dual catalysis systems, combining a photoredox catalyst with another catalyst like nickel, can also facilitate the cross-coupling of thiols with aryl halides. acs.org
Table 2: Representative Photoredox Systems for C-S Bond Formation
| Photocatalyst Type | Example Catalyst | Thiol Source | Alkene/Alkyne Partner | Key Feature |
| Transition Metal Complex | [Ir(ppy)3] | Aryl or Alkyl Thiols | Terminal Alkenes | High efficiency, mild conditions. nih.gov |
| Inorganic Semiconductor | TiO2, ZnIn2S4 | Alkyl Thiols | Alkenes/Alkynes | Inexpensive, readily available catalyst. mdpi.com |
| Organophotocatalyst | Eosin Y, Rose Bengal | Aryl Thiols | Arylhydrazines | Metal-free, green chemistry approach. nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, providing highly reliable methods for C-S bond formation. acs.org The synthesis of aryl thioethers, such as the target compound, is frequently achieved through the cross-coupling of an aryl halide (or pseudo-halide) with a thiol.
Catalytic systems based on copper and palladium are most common. beilstein-journals.orgnih.gov For instance, the reaction of 4-iodophenol (B32979) with 4-(4-morpholinobutyl)thiol could be catalyzed by a copper(I) source, such as CuI, often in the presence of a ligand like neocuproine (B1678164) and a base. organic-chemistry.org Similarly, palladium catalysts with specialized phosphine (B1218219) ligands are effective for coupling aryl bromides or chlorides with thiols. beilstein-journals.org These methods benefit from broad substrate scope and generally high yields. More recently, nickel-catalyzed C-S cross-coupling has been developed as a more cost-effective alternative. researchgate.net
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction and can be tailored to the specific substrates, ensuring high selectivity and yield in the formation of the desired thioether bond. researchgate.netbeilstein-journals.org
Organocatalysis in Stereocontrolled Synthesis
While this compound is an achiral molecule, the principles of organocatalysis are critical for the synthesis of chiral analogues where stereocenters might be introduced on the alkyl chain or the morpholine ring. Organocatalysis uses small, metal-free organic molecules to catalyze chemical transformations, often with high stereoselectivity. acs.org
For the stereocontrolled formation of a C-S bond, a key strategy is the asymmetric sulfa-Michael addition, where a thiol adds to an α,β-unsaturated carbonyl compound. acs.org If a branched and chiral analogue of the target molecule were desired, one could envision a synthesis involving the conjugate addition of 4-mercaptophenol to a chiral α,β-unsaturated precursor containing the morpholine moiety, catalyzed by a chiral organocatalyst like a cinchona alkaloid or a proline derivative. This would establish a new sulfur-containing stereocenter with high enantiomeric excess. acs.org
Furthermore, chiral phosphoric acids have been shown to catalyze remote stereocontrolled additions, enabling the construction of complex stereogenic centers, including those containing sulfur. acs.org The use of β-ketosulfoxides as nucleophiles in organocatalytic additions to unsaturated aldehydes allows for complete control over the configuration of newly formed chiral centers, demonstrating the power of the sulfinyl group in directing stereochemistry. nih.gov These approaches provide a versatile platform for accessing optically active derivatives for further investigation.
Preclinical Pharmacological Investigations and Biological Activities of 4 4 4 Morpholinyl Butyl Thio Phenol Hcl
In Vitro Biological Activity Profiling in Cellular Systems
The in vitro biological activity of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl has been characterized to understand its specific cytotoxic effects and the underlying molecular interactions that drive its biological function.
Cellular Mechanisms of Action Elucidation in Model Systems (e.g., melanocyte ablation in zebrafish cells)
The primary and most well-documented cellular mechanism of this compound is its ability to induce specific ablation of melanocytes. In the zebrafish model system, this compound is used to selectively eliminate larval melanocytes and their precursors, melanoblasts. brieflands.comnih.govnih.gov This targeted cytotoxicity is not inherent to the compound itself but is dependent on the enzymatic activity within the target cells. brieflands.com The mechanism hinges on the presence of tyrosinase, an enzyme highly active in melanocytes. Tyrosinase is presumed to convert the compound into cytotoxic quinone species, which then leads to cell death. brieflands.comnih.gov This cell-specific bioactivation makes it a powerful tool for studying the consequences of acute cell loss in a controlled manner.
Enzyme Kinetics and Inhibition/Activation Studies (e.g., tyrosinase activity, cytochrome P450 isoforms)
The interaction of this compound with specific enzymes is central to its biological activity.
Tyrosinase Activity: The compound acts as a substrate for the enzyme tyrosinase, which is the rate-limiting enzyme in melanin synthesis. brieflands.comnih.gov This enzymatic conversion is essential for the compound's melanocytotoxic effect. While detailed kinetic parameters such as K_m and V_max for the interaction between tyrosinase and this compound are not extensively documented in the literature, the functional outcome confirms a substrate relationship where the enzyme metabolizes the compound into a toxic entity. brieflands.comnih.gov This is analogous to how other phenolic compounds can serve as alternative substrates for tyrosinase, leading to cellular stress or cytotoxicity. nih.govnih.gov
| Enzyme | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| Tyrosinase | Substrate | Bioactivation to a cytotoxic quinone species, leading to melanocyte ablation. | brieflands.comnih.gov |
| Cytochrome P450 (General) | Potential Substrate (Inferred) | Specific studies are lacking, but other phenols are metabolized by CYP isoforms like CYP2E1 and CYP2F2. | nih.gov |
Receptor Binding and Ligand-Receptor Interaction Analysis (e.g., muscarinic M1 receptor, estrogen-related receptor-gamma)
Direct receptor binding studies for this compound are limited.
Muscarinic M1 Receptor: There is no available scientific literature from the search results indicating that this compound has been screened for or demonstrates binding activity at the muscarinic M1 receptor.
Estrogen-Related Receptor-Gamma (ERRγ): While direct studies on this specific compound are absent, research has shown that other small phenol (B47542) derivative compounds, such as bisphenol A (BPA) and 4-chloro-3-methyl phenol, can bind to the ligand-binding domain of the orphan nuclear receptor ERRγ. nih.gov These compounds were found to thermodynamically stabilize the protein. nih.gov Given that this compound is a phenol derivative, investigating its potential interaction with ERRγ could be a future research direction, although no direct evidence currently exists.
Modulation of Key Cellular Pathways and Signaling Cascades (e.g., proliferation, oxidative stress responses)
The application of this compound directly modulates fundamental cellular pathways.
Proliferation and Cell Survival: The most profound effect of this compound is the acute inhibition of cell survival in tyrosinase-expressing cells, leading to their elimination. brieflands.com This provides a potent stimulus for regenerative processes. Following the ablation of melanocytes, a population of otherwise quiescent melanocyte precursors or stem cells is prompted to divide and differentiate to replace the lost cells. brieflands.comnih.gov This demonstrates a powerful, indirect modulation of cellular proliferation pathways in the context of tissue repair.
Oxidative Stress Responses: Direct studies measuring oxidative stress markers following exposure to this compound are not detailed in the available literature. However, the proposed mechanism of generating cytotoxic quinone species is inherently linked to oxidative stress. Furthermore, studies on similar phenolic compounds like 4-tertiary butyl phenol (4-TBP) have shown that they can induce cellular stress in melanocytes, leading to the generation and release of heat shock protein (HSP70). nih.govnih.gov This suggests that the cytotoxicity of phenolic agents in melanocytes may be mediated, at least in part, by the induction of stress response pathways.
In Vivo Efficacy and Phenotypic Assessment in Non-Human Organismal Models
The primary in vivo application of this compound has been in developmental and regenerative biology, with a specific focus on the zebrafish model.
Zebrafish Embryo Models for Regenerative Biology Research
The zebrafish (Danio rerio) embryo and larva serve as the principal in vivo model for studying the effects of this compound. brieflands.comnih.gov Its utility lies in the ability to induce rapid and specific loss of melanocytes, which are easily visualized due to their pigmentation. brieflands.com
Researchers administer the compound to the water in which the zebrafish larvae are raised. The tyrosinase-dependent uptake and conversion mechanism ensures that only melanocytes are affected. brieflands.comnih.gov Following this chemical ablation, the compound is washed out, allowing for the study of the subsequent regenerative process. nih.gov These studies have been instrumental in demonstrating that regenerated melanocytes arise from the division of quiescent precursor or stem cells. brieflands.com Furthermore, this model has been used to show that the regeneration process is dependent on signaling pathways, such as that involving the kit receptor tyrosine kinase. brieflands.comnih.gov This chemical-genetic approach provides a powerful platform for dissecting the cellular and molecular mechanisms of vertebrate cell regeneration.
| Model Organism | Application | Key Findings | Reference |
|---|---|---|---|
| Zebrafish (Danio rerio) Larvae | Induction of melanocyte ablation to study regeneration. | Demonstrated that regenerated melanocytes derive from quiescent precursor/stem cells. Showed that the regeneration process requires kit receptor tyrosine kinase signaling. | brieflands.comnih.gov |
Preclinical Research on this compound Remains Undisclosed
Despite interest in the pharmacological potential of novel chemical entities, comprehensive preclinical data on the neurotropic, antiparasitic, and systemic biological effects of the compound this compound is not currently available in the public domain. Extensive searches of scientific literature and patent databases did not yield any specific studies detailing the evaluation of this particular molecule in mammalian preclinical models for these biological endpoints.
The investigation of a compound's activity in preclinical models is a critical step in the drug discovery and development process. This phase typically involves in vivo studies in various animal models to understand the compound's potential therapeutic effects and its impact on physiological systems. For a compound like this compound, which contains a phenol, a thioether, and a morpholine (B109124) moiety, a wide range of biological activities could be hypothesized, necessitating rigorous preclinical evaluation.
Evaluation in Mammalian Preclinical Models for Specific Biological Endpoints
There is no publicly available research detailing the evaluation of this compound for neurotropic or antiparasitic activities in mammalian preclinical models.
Neurotropic Effects: The assessment of neurotropic effects typically involves a battery of behavioral and physiological tests in rodent models. These studies are designed to investigate potential effects on the central and peripheral nervous systems, including but not limited to, cognitive function, motor coordination, and sensory perception. At present, no such studies have been published for this compound.
Antiparasitic Activity: Preclinical evaluation for antiparasitic activity would involve in vivo studies in animal models infected with specific parasites. These studies are crucial for determining the efficacy of a compound in a living organism, as opposed to in vitro assays. There are no published reports of this compound being tested for efficacy against any parasitic infections in mammalian models.
Assessment of Systemic Biological Responses and Physiological Impact
Unraveling the Molecular Intricacies of this compound
The scientific community has yet to fully elucidate the detailed molecular mechanisms of action for the compound this compound. Extensive searches of publicly available scientific literature and research databases have not yielded specific studies that would allow for a thorough analysis as outlined in the requested structure. Information regarding its molecular target identification through advanced proteomic and chemoproteomic approaches, detailed biophysical ligand-target interaction analysis, in-depth perturbation of biochemical pathways, and investigation of its binding modes remains largely unpublished.
While the compound is noted for its potential as a neuroleptic agent, the specific molecular interactions and the broader biochemical consequences of these interactions have not been the subject of comprehensive investigation in peer-reviewed literature. Therefore, a detailed discussion on the topics of proteomic target deconvolution, biophysical interaction analysis, enzyme kinetics, signaling cascade modulation, and allosteric versus orthosteric binding for this compound cannot be provided at this time.
Further research is required to explore these critical aspects of its pharmacology. Future studies employing techniques such as affinity chromatography-mass spectrometry for target identification, surface plasmon resonance or isothermal titration calorimetry for binding analysis, and detailed enzymatic assays would be invaluable in constructing a complete mechanistic profile of this compound.
Mechanistic Elucidation of 4 4 4 Morpholinyl Butyl Thio Phenol Hcl at the Molecular Level
Development and Refinement of Structure-Based Mechanistic Hypotheses
In the absence of direct crystallographic or extensive experimental data for 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl, the development of structure-based mechanistic hypotheses relies heavily on computational modeling and the analysis of structure-activity relationships (SAR) derived from analogous compounds. This approach allows for the formulation of a theoretical framework detailing how the specific arrangement of its functional groups—the phenol (B47542) ring, the thioether linkage, the butyl chain, and the morpholine (B109124) moiety—may contribute to its interaction with a biological target.
Initial Hypothesis Formulation: The Role of Key Structural Moieties
A primary mechanistic hypothesis posits that the compound's activity is a result of synergistic interactions of its distinct chemical features within a target's binding pocket. The phenol group is a well-established pharmacophoric element, often acting as a hydrogen bond donor or acceptor, crucial for anchoring a ligand to a receptor. nih.govnsf.gov The morpholine ring, a "privileged structure" in medicinal chemistry, is frequently included in drug design to enhance aqueous solubility and metabolic stability, and can also participate in crucial binding interactions. researchgate.net
The initial hypothesis can be broken down by the contribution of each component:
Phenol Group: This moiety is hypothesized to form a critical hydrogen bond with a key amino acid residue (e.g., a serine, threonine, or histidine) in the active site of a target protein. Its aromatic nature may also allow for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Morpholine Moiety: The nitrogen atom of the morpholine ring is a weak base and can act as a hydrogen bond acceptor. acs.org Its presence is thought to confer favorable pharmacokinetic properties and to orient the molecule correctly within a binding site. researchgate.net
Butylthioether Linker: This flexible linker is presumed to allow the molecule to adopt an optimal conformation for binding. The thioether's sulfur atom could also engage in specific interactions, while the butyl chain contributes to hydrophobic interactions within the binding pocket. mdpi.com The flexibility of this linker is crucial, as both excessively rigid and overly flexible linkers can diminish biological activity by preventing optimal positioning of the key interacting moieties. mdpi.com
Computational Modeling and Docking Studies
To refine this initial hypothesis, molecular docking simulations are employed. These computational techniques predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not publicly available, we can infer potential binding modes from studies on structurally related molecules, such as those targeting kinases or other enzymes. nih.govmdpi.com
For instance, in many kinase inhibitors, a heterocyclic ring (like morpholine) often occupies a region of the ATP-binding site, while another part of the molecule extends towards the hinge region to form hydrogen bonds. mdpi.com A plausible docked conformation for our compound of interest would therefore involve the phenol's hydroxyl group forming a hydrogen bond with the hinge region of a kinase, a common interaction for this class of enzymes. The morpholine group would then be positioned to interact with solvent-exposed residues at the entrance of the binding pocket, enhancing solubility and selectivity.
Refinement through Structure-Activity Relationship (SAR) Analysis
Further refinement of the mechanistic hypothesis comes from analyzing the SAR of analogous compounds. By systematically modifying each part of the molecule and observing the effect on biological activity, a more detailed picture of the key interactions can be built. The following table illustrates a hypothetical SAR based on common findings in medicinal chemistry.
| Modification | Predicted Impact on Activity | Rationale |
| Phenol Moiety | ||
| Removal of hydroxyl group | Significant decrease | Loss of key hydrogen bonding interaction. |
| Methylation of hydroxyl group (ether formation) | Significant decrease or loss | Inability to act as a hydrogen bond donor. |
| Addition of electron-withdrawing groups to the ring | May increase or decrease | Alters the pKa of the phenol, affecting hydrogen bond strength. mdpi.com |
| Morpholine Moiety | ||
| Replacement with a piperidine (B6355638) ring | Variable | Loss of the ether oxygen may alter solubility and hydrogen bonding capacity. |
| Replacement with a more basic amine (e.g., piperazine) | May increase potency, but could affect selectivity | Stronger ionic interactions may be formed, but this could lead to off-target effects. acs.org |
| Alkylthioether Linker | ||
| Shortening or lengthening the butyl chain | Decrease in activity | The four-carbon length is likely optimal for spanning the distance between key interaction points in the binding site. mdpi.com |
| Replacement of the thioether with an ether or amide | Variable | Alters the flexibility and electronic properties of the linker, which can impact binding affinity. mdpi.com |
Interactive Data Table: Hypothetical Binding Contributions
The following interactive table summarizes the hypothesized contributions of each molecular fragment to the binding affinity, based on the principles of medicinal chemistry and computational predictions.
| Molecular Fragment | Potential Interaction Type | Interacting Residues (Hypothetical) | Estimated Contribution to Binding Energy |
| Phenol Ring | Hydrogen Bond Donor/Acceptor, π-π Stacking | Ser, Thr, His, Phe, Tyr | High |
| Morpholine Ring | Hydrogen Bond Acceptor, Hydrophilic Interactions | Asp, Glu, Solvent | Moderate |
| Butyl Chain | Hydrophobic Interactions | Val, Leu, Ile, Ala | Moderate |
| Thioether Linkage | van der Waals Forces, Potential Sulfur Interactions | Met, Cys | Low to Moderate |
This refined, structure-based mechanistic hypothesis suggests that this compound acts as a specific, targeted inhibitor. Its phenol and morpholine moieties are critical for anchoring the molecule in the active site through a combination of hydrogen bonds and hydrophilic interactions, while the flexible linker and its associated hydrophobic chain correctly position these key features for optimal binding. This model provides a solid foundation for the future design of more potent and selective analogs.
Structure Activity Relationship Sar Studies of 4 4 4 Morpholinyl Butyl Thio Phenol Hcl and Its Analogs
Rational Design and Synthesis of Analogs for Comprehensive SAR Exploration
The rational design of analogs of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl is guided by an understanding of its core structural components and their potential interactions with biological targets. The synthetic strategies employed are designed to be versatile, allowing for the systematic modification of each part of the molecule to comprehensively explore the SAR.
The synthesis of these analogs typically begins with a suitable phenol (B47542) derivative, which can be modified to introduce various substituents on the aromatic ring. The thioether linkage is often introduced via nucleophilic substitution, where a thiol-containing intermediate reacts with an appropriate alkyl halide. The length and branching of the alkyl chain can be varied by selecting different haloalkanes. Finally, the morpholine (B109124) ring, or other heterocyclic systems, can be introduced by reacting the terminal halide of the alkyl chain with the desired amine. This modular synthetic approach allows for the generation of a diverse library of analogs for biological evaluation. e3s-conferences.orgnih.govresearchgate.netresearchgate.net
The design of these analogs is not arbitrary but is based on hypotheses about which structural features are crucial for activity. For instance, to investigate the role of the phenolic hydroxyl group, analogs with this group shifted to a different position, replaced by other functional groups (e.g., methoxy, amino), or removed entirely are synthesized. Similarly, the importance of the thioether linkage can be probed by replacing the sulfur atom with an oxygen atom (ether) or a methylene (B1212753) group (carbon chain), or by oxidizing the sulfur to a sulfoxide (B87167) or sulfone. The length of the alkyl chain is another critical parameter, and analogs with shorter or longer chains, as well as branched chains, are synthesized to determine the optimal length and conformation for activity. The morpholine ring's contribution is assessed by replacing it with other cyclic amines (e.g., piperidine (B6355638), piperazine) or acyclic amines. e3s-conferences.orgnih.govresearchgate.netresearchgate.net
The following table provides a representative, though not exhaustive, overview of the types of analogs that would be synthesized for a comprehensive SAR exploration of this compound.
| Modification Site | Type of Modification | Example Analog | Rationale for Synthesis |
| Phenolic Hydroxyl Group | Positional Isomerism | 3-[[4-(4-Morpholinyl)butyl]thio]-phenol | To assess the importance of the para-position of the hydroxyl group. |
| Functional Group Replacement | 4-[[4-(4-Morpholinyl)butyl]thio]-anisole | To determine the role of the hydroxyl group as a hydrogen bond donor. | |
| Removal of Group | 1-[4-(4-Morpholinyl)butyl]thio]-benzene | To evaluate the overall contribution of the phenolic hydroxyl to activity. | |
| Thioether Linkage | Isosteric Replacement (Ether) | 4-[[4-(4-Morpholinyl)butyl]oxy]-phenol | To compare the electronic and conformational effects of sulfur versus oxygen. |
| Isosteric Replacement (Carbon) | 4-[5-(4-Morpholinyl)pentyl]-phenol | To assess the impact of removing the heteroatom from the linker. | |
| Oxidation State | 4-[[4-(4-Morpholinyl)butyl]sulfinyl]-phenol | To investigate the influence of sulfur's electronic state on activity. | |
| Butyl Chain | Chain Length Variation | 4-[[3-(4-Morpholinyl)propyl]thio]-phenol | To determine the optimal distance between the phenol and morpholine moieties. |
| Branching | 4-[[3-(4-Morpholinyl)-2-methylpropyl]thio]-phenol | To explore the conformational constraints of the linker. | |
| Morpholine Ring | Ring Variation | 4-[[4-(1-Piperidinyl)butyl]thio]-phenol | To evaluate the significance of the oxygen atom in the morpholine ring. |
| Acyclic Analog | 4-[[4-(Diethylamino)butyl]thio]-phenol | To assess the importance of the cyclic structure for binding and activity. |
Identification of Pharmacophoric Elements and Key Structural Determinants for Activity
Through the synthesis and biological evaluation of a diverse set of analogs, the key pharmacophoric elements of this compound can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the pharmacophore likely consists of a hydrogen bond donor/acceptor (the phenolic hydroxyl), a hydrophobic aromatic region (the phenol ring), a flexible linker (the butylthio chain), and a basic nitrogen center (the morpholine nitrogen). nih.govnih.gov
The phenolic hydroxyl group is a common feature in many biologically active compounds and can play several crucial roles in ligand-receptor interactions. nih.gov It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket of a target protein. The acidity of the phenolic proton also allows for potential ionic interactions at physiological pH.
The thioether linkage in this compound provides a flexible connection between the phenolic and morpholine moieties, allowing the molecule to adopt various conformations to fit into a receptor binding site. The sulfur atom, with its lone pairs of electrons, can also participate in non-covalent interactions, such as hydrogen bonding and metal coordination. mdpi.com
The four-carbon alkyl chain serves as a spacer between the phenol and morpholine rings. The length of this chain is often critical for optimal interaction with a biological target, as it dictates the distance between the two key pharmacophoric groups.
Systematic variation of the chain length would likely demonstrate a clear relationship between the number of methylene units and biological activity. A shorter or longer chain might not allow for the simultaneous optimal binding of both the phenol and morpholine moieties in the receptor pocket, leading to a decrease in potency. The introduction of branching on the alkyl chain, for example, by adding a methyl group, would introduce steric hindrance and restrict the conformational flexibility of the linker. This could either enhance activity by locking the molecule in a more favorable conformation or decrease activity by preventing it from adopting the necessary binding pose.
The morpholine ring is a common scaffold in medicinal chemistry, often favored for its favorable physicochemical properties, including good water solubility and metabolic stability. e3s-conferences.orgnih.govresearchgate.netresearchgate.net The basic nitrogen atom of the morpholine ring is likely to be protonated at physiological pH, allowing it to form a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor binding site. This electrostatic interaction is often a major contributor to the binding affinity of a ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model for analogs of this compound, it is possible to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the drug design process more efficiently. researchgate.netnih.govnih.gov
To build a QSAR model, a dataset of synthesized analogs with their corresponding biological activities is required. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be classified into several categories, including:
Electronic descriptors: such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: such as molecular volume, surface area, and shape indices.
Hydrophobic descriptors: such as the partition coefficient (logP).
Topological descriptors: which describe the connectivity of atoms in the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
A hypothetical QSAR equation might look like this:
log(1/IC50) = c0 + c1(logP) + c2(HOMO energy) + c3*(molecular volume)
Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and c0, c1, c2, and c3 are the regression coefficients.
The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model development. A well-validated QSAR model can be a powerful tool for in silico screening of virtual libraries of compounds, prioritizing the synthesis of the most promising candidates, and providing insights into the mechanism of action at a molecular level. For instance, a QSAR model might reveal that a high positive charge on the morpholine nitrogen and a low HOMO energy are beneficial for activity, thus guiding the design of new analogs with these desired electronic properties. nih.govnih.gov
The following table summarizes the key components of a QSAR study for this class of compounds.
| QSAR Component | Description | Examples of Descriptors/Methods |
| Dataset | A series of structurally related analogs with measured biological activity. | Analogs with variations in the phenol, thioether, butyl, and morpholine moieties. |
| Molecular Descriptors | Numerical values that characterize the properties of the molecules. | LogP, HOMO/LUMO energies, molecular weight, partial charges, topological indices. |
| Statistical Methods | Algorithms used to build the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Model Validation | Procedures to assess the robustness and predictive power of the model. | Cross-validation (leave-one-out, leave-many-out), external test set prediction. |
| Application | Use of the validated model for predictive purposes. | Virtual screening, lead optimization, mechanistic insights. |
Despite a comprehensive search for scientific literature, a specific study that integrates experimental Structure-Activity Relationship (SAR) data with computational chemistry analysis for this compound or a closely related series of its analogs could not be located. The available research provides general information on the computational analysis of broader classes of compounds such as morpholine derivatives, phenol derivatives, and thioethers, but lacks the specific, detailed, and integrated findings required to thoroughly address the user's request.
The user's instructions necessitate a detailed discussion and data tables for section 5.4, focusing on the "Integration of Computational Chemistry with Experimental SAR Data." This would typically involve:
Quantitative Structure-Activity Relationship (QSAR) models that correlate physicochemical properties of a series of analogs with their biological activities.
Molecular docking studies illustrating the binding modes of these analogs within a biological target, with predictions of binding affinities.
Pharmacophore modeling to identify the key chemical features essential for biological activity.
Data tables that directly compare computationally predicted values (e.g., binding energies, predicted activity) with experimentally determined biological data (e.g., IC₅₀, EC₅₀ values) for a series of structurally related compounds.
Without a dedicated research article that has performed such an integrated investigation on this compound or its immediate analogs, generating the requested scientifically accurate and detailed content with supporting data is not possible. The existing literature is too broad to allow for the creation of the specific, data-rich section as outlined in the user's request.
Therefore, this article cannot be generated at this time due to the lack of specific scientific studies that combine both experimental and computational SAR data for the requested chemical compound and its close analogs.
Advanced Analytical and Spectroscopic Characterization in Research of 4 4 4 Morpholinyl Butyl Thio Phenol Hcl
Chromatographic Methodologies for Purity Assessment and Quantitative Determination
Chromatographic techniques are indispensable for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. lcms.cz These methods are crucial for both qualitative assessment and precise quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl due to its high resolution and sensitivity. omicsonline.orgnih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed, as it is well-suited for separating moderately polar to nonpolar compounds.
Method development involves a systematic optimization of several key parameters to achieve a robust separation with good peak shape and resolution. This includes the selection of an appropriate stationary phase, mobile phase composition, flow rate, and detector wavelength. omicsonline.org For a compound containing a phenolic group and a tertiary amine (morpholine), a C18 column is a common choice for the stationary phase. researchgate.net
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer's pH is controlled to ensure the consistent ionization state of the analyte; for this compound, a slightly acidic pH (e.g., using formic acid or a phosphate (B84403) buffer) would typically be used to ensure the morpholine (B109124) nitrogen is protonated and the phenolic hydroxyl is not, leading to sharp, symmetrical peaks. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. nih.gov
Detection is commonly performed using a UV-Vis detector set at a wavelength where the phenolic chromophore exhibits strong absorbance, typically around 220-230 nm and 270-280 nm. nist.gov Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. nih.govmdpi.com
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system for routine analysis. |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 5% to 95% B over 15 minutes | Ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 225 nm | Wavelength of strong absorbance for the phenolic ring. |
| Injection Vol. | 10 µL | Standard volume for analytical injections. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. omicsonline.org Direct analysis of this compound by GC-MS is challenging due to its high molecular weight, polarity (conferred by the phenol (B47542) and morpholine groups), and salt form, which make it non-volatile. researchgate.net Therefore, its application typically requires a chemical modification step known as derivatization to increase its volatility and thermal stability. nih.gov
A common derivatization strategy for compounds with active hydrogens, such as the phenolic hydroxyl group, is silylation. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the phenol with a nonpolar trimethylsilyl (B98337) (TMS) group. This modification significantly reduces the compound's polarity and boiling point, making it amenable to GC analysis. chromatographyonline.com
Once derivatized, the sample can be injected into the GC system, where it is separated from other volatile impurities on a capillary column (e.g., a 5% phenyl-polysiloxane phase). orientjchem.org The separated components then enter the mass spectrometer, which acts as a detector. The MS fragments the molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification of the parent compound and any related impurities. thermofisher.com GC-MS is particularly useful for identifying and quantifying small, volatile, or semi-volatile process impurities that may not be detected by HPLC. mdpi.com
Table 2: Representative GC-MS Method Parameters for Derivatized 4-[[4-(4-Morpholinyl)butyl]thio]-phenol
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization | BSTFA with 1% TMCS in pyridine, 70°C for 30 min | To make the analyte volatile by silylating the phenol group. chromatographyonline.com |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | Standard nonpolar column for general-purpose separations. orientjchem.org |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas to carry the sample through the column. |
| Injector Temp. | 280 °C (Splitless mode) | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | 100°C (1 min), ramp at 15°C/min to 300°C (hold 5 min) | Temperature gradient to separate compounds by boiling point. |
| MS Interface | 300 °C | Prevents condensation of analytes before MS entry. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
| Mass Range | 50-550 amu (Full Scan) | Covers the expected mass range of the analyte and fragments. |
Spectroscopic Techniques for Definitive Structural Elucidation
While chromatography provides information on purity and quantity, spectroscopy is used to confirm the molecular structure of the isolated compound. These techniques probe how the molecule interacts with electromagnetic radiation, providing direct evidence of its atomic connectivity and functional groups. springernature.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). For 4-[[4-(4-Morpholinyl)butyl]thio]-phenol, the spectrum would show distinct signals for the aromatic protons on the phenol ring, the aliphatic protons of the butyl chain, and the protons of the morpholine ring. The phenolic -OH proton may appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. This technique is crucial for determining the total number of carbons and identifying the presence of key functional groups, such as the aromatic carbons of the phenol ring and the aliphatic carbons of the butyl and morpholine moieties.
2D NMR: Two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are two or three bonds away. Together, these experiments allow for the unambiguous assignment of all signals and confirmation of the complete molecular structure. beilstein-journals.org
Table 3: Predicted ¹H NMR Spectral Data for 4-[[4-(4-Morpholinyl)butyl]thio]-phenol (in DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | ~ 9.50 | br s | 1H | Phenolic -OH |
| b | ~ 7.25 | d, J ≈ 8.5 Hz | 2H | Aromatic C-H (ortho to -S-) |
| c | ~ 6.70 | d, J ≈ 8.5 Hz | 2H | Aromatic C-H (ortho to -OH) |
| d | ~ 2.85 | t, J ≈ 7.0 Hz | 2H | -S-CH₂ -CH₂- |
| e | ~ 1.60 | m | 2H | -S-CH₂-CH₂ - |
| f | ~ 1.45 | m | 2H | -CH₂-CH₂ -CH₂-N |
| g | ~ 2.30 | t, J ≈ 7.0 Hz | 2H | -CH₂-CH₂ -N |
| h | ~ 3.55 | t, J ≈ 4.5 Hz | 4H | Morpholine -O-CH₂ - |
Table 4: Predicted ¹³C NMR Spectral Data for 4-[[4-(4-Morpholinyl)butyl]thio]-phenol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 156.0 | Aromatic C-OH |
| ~ 133.0 | Aromatic C-H (ortho to -S-) |
| ~ 125.0 | Aromatic C-S |
| ~ 116.0 | Aromatic C-H (ortho to -OH) |
| ~ 66.0 | Morpholine C-O |
| ~ 57.5 | Butyl C-N |
| ~ 53.0 | Morpholine C-N |
| ~ 34.0 | Butyl C-S |
| ~ 29.0 | Butyl (-S-CH₂-C H₂-) |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. nih.gov Unlike unit-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different atomic compositions. nih.gov
For 4-[[4-(4-Morpholinyl)butyl]thio]-phenol, the analysis would be performed on the free base form of the molecule. The calculated monoisotopic mass of its protonated ion [M+H]⁺ is compared to the experimentally measured value. A close match (typically < 5 ppm error) provides strong evidence for the proposed molecular formula. thermofisher.com
Table 5: HRMS Data for Molecular Formula Confirmation of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂S |
| Ion Form | [M+H]⁺ |
| Calculated Exact Mass | 284.13660 |
| Experimentally Measured Mass | ~ 284.1368 (Example) |
| Mass Error | < 5 ppm |
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the functional groups present. dlsu.edu.ph The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. These include a broad O-H stretch for the phenol, C-H stretches for the aromatic and aliphatic portions, aromatic C=C stretching bands, and C-O stretches for the phenol and the morpholine's ether linkage. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenol ring in the target molecule. The UV spectrum would be expected to show absorption maxima (λmax) characteristic of a substituted phenol, arising from π→π* transitions in the aromatic system. nist.gov
Table 6: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3500 (broad) | O-H Stretch | Phenolic hydroxyl |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (butyl, morpholine) |
| 1500-1600 | C=C Stretch | Aromatic ring |
| 1200-1260 | C-O Stretch | Phenol |
Table 7: Expected UV-Vis Spectral Data for 4-[[4-(4-Morpholinyl)butyl]thio]-phenol (in Methanol)
| Parameter | Expected Value | Chromophore |
|---|---|---|
| λmax 1 | ~ 225 nm | π→π* transition |
| λmax 2 | ~ 275 nm | π→π* transition |
Advanced Crystallographic Analysis for Solid-State Structure Determination
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through crystallographic analysis, most commonly X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical behavior.
Despite a thorough review of scientific literature and chemical databases, specific crystallographic data for this compound has not been publicly reported. As such, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available at this time.
For illustrative purposes, a general process for obtaining such data would involve:
Single Crystal Growth: High-quality single crystals of the compound would be grown from a suitable solvent system.
X-ray Diffraction: The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected electronically.
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Should such research be published, the resulting data would be presented in a format similar to the hypothetical table below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
This table is for illustrative purposes only, as specific experimental data for this compound has not been found in published literature.
Chiral Resolution and Enantiomeric Purity Assessment Techniques
The molecular structure of this compound does not inherently contain a chiral center. Chirality typically arises from a carbon atom bonded to four different substituent groups. In this compound, no such stereocenter is present in the primary structure.
Therefore, the compound is achiral and does not exist as a pair of enantiomers. Consequently, techniques for chiral resolution (the separation of enantiomers from a racemic mixture) and the assessment of enantiomeric purity are not applicable to this molecule.
If a derivative of this compound were to be synthesized that introduced a chiral center, researchers would then employ specific analytical techniques to separate and quantify the enantiomers. Common methods include:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster and more efficient separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral auxiliary, the NMR spectra of enantiomers can be resolved, allowing for the determination of enantiomeric excess.
The findings from such an analysis on a hypothetical chiral derivative could be summarized in a table.
Interactive Data Table: Hypothetical Chiral Purity Analysis Data
| Technique | Parameter | Result |
| Chiral HPLC | Enantiomeric Excess (ee) | Not applicable |
| Resolution (Rs) | Not applicable | |
| Polarimetry | Specific Rotation [α] | Not applicable |
This table is presented as an example for a hypothetical chiral derivative. The parent compound, this compound, is achiral, and therefore these parameters are not relevant.
Computational and Theoretical Chemistry Investigations of 4 4 4 Morpholinyl Butyl Thio Phenol Hcl
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are fundamental tools for exploring how a ligand, such as 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl, might interact with a biological macromolecule, typically a protein. These methods predict the preferred orientation of the ligand within a binding site and assess the stability of the resulting complex over time.
Molecular docking is a computational technique used to predict how a molecule binds to a receptor. nih.gov The process involves placing the ligand into the active site of a target protein and evaluating the interaction energy for different orientations, or "poses." The most favorable pose is determined by a scoring function that estimates the binding affinity.
For this compound, docking studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with amino acid residues in the target's binding pocket. nih.gov For instance, the phenol (B47542) group could act as a hydrogen bond donor or acceptor, the morpholine (B109124) ring could form hydrogen bonds, and the butylthio linker could engage in hydrophobic interactions. These predictions are crucial for understanding the compound's mechanism of action at a molecular level.
Interactive Table: Illustrative Molecular Docking Results
The following data is representative of typical outputs from molecular docking simulations and is for illustrative purposes.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
| Kinase A | -8.5 | Tyr121, Asp184 | Hydrogen Bond |
| Kinase A | -8.5 | Trp84, Phe168 | π-π Stacking, Hydrophobic |
| Protease B | -7.9 | Gly102, Ser105 | Hydrogen Bond |
| Protease B | -7.9 | Val55, Leu99 | Hydrophobic |
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the interaction. By simulating the complex in a virtual physiological environment (e.g., in water at body temperature), researchers can verify if the predicted binding pose is stable.
Key parameters monitored during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation period suggests that the complex is in a stable conformation. These simulations also reveal the flexibility of the ligand and the protein, offering deeper insights into the conformational changes that may occur upon binding.
Interactive Table: Hypothetical Molecular Dynamics Stability Parameters
This table illustrates typical stability metrics obtained from an MD simulation.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | System Potential Energy (kJ/mol) |
| 0 | 0.0 | 0.0 | -150,000 |
| 10 | 1.2 | 1.5 | -155,200 |
| 20 | 1.4 | 1.6 | -154,800 |
| 30 | 1.3 | 1.5 | -155,100 |
| 40 | 1.5 | 1.7 | -154,950 |
| 50 | 1.4 | 1.6 | -155,050 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nih.govacademicjournals.org These methods are used to characterize chemical bonds, predict molecular orbitals, and identify sites of reactivity.
DFT is a computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can determine optimized molecular geometry, bond lengths, and bond angles. Furthermore, it allows for the calculation of electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbsu.by The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity; a smaller gap often implies higher reactivity.
Interactive Table: Representative DFT-Calculated Electronic Properties
The values below are hypothetical examples of electronic properties that can be calculated using DFT.
| Property | Predicted Value | Unit |
| HOMO Energy | -8.54 | eV |
| LUMO Energy | 0.43 | eV |
| HOMO-LUMO Gap | 8.97 | eV |
| Dipole Moment | 4.5 | Debye |
| Formation Enthalpy | -150.2 | kcal/mol |
DFT calculations can also generate maps of electrostatic potential, which highlight the electron-rich and electron-deficient regions of a molecule. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen of the phenol group and the nitrogen of the morpholine ring are expected to be electron-rich regions, while the hydrogen of the hydroxyl group is electron-deficient. The sulfur atom in the thioether linkage also represents a potential site for metabolic oxidation. dntb.gov.uanih.gov This information is critical for predicting potential metabolic transformation pathways, such as hydroxylation, sulfoxidation, or N-dealkylation.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Modeling
In silico ADME modeling involves the use of computational algorithms to predict the pharmacokinetic properties of a compound. researchgate.netnih.gov These predictions are essential in the early stages of research to assess the "drug-likeness" of a molecule and identify potential liabilities before extensive experimental testing. nih.gov
For this compound, various ADME parameters can be calculated based on its chemical structure. These include physicochemical properties like molecular weight, lipophilicity (LogP), and polar surface area (PSA), as well as pharmacokinetic predictors for properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.
Interactive Table: Predicted ADME Properties
This table contains ADME parameters predicted using computational models.
| Property | Parameter | Predicted Value |
| Physicochemical Properties | Molecular Weight | 315.46 g/mol |
| LogP (Lipophilicity) | 3.2 | |
| Topological Polar Surface Area (TPSA) | 61.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Pharmacokinetics | Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | |
| P-glycoprotein Substrate | No | |
| CYP1A2 Inhibitor | No | |
| CYP2C9 Inhibitor | Yes | |
| CYP2D6 Inhibitor | Yes | |
| CYP3A4 Inhibitor | No | |
| Drug-Likeness | Lipinski's Rule of Five | Yes (0 Violations) |
| Bioavailability Score | 0.55 |
Prediction of Metabolic Fate and Metabolite Generation
The metabolic transformation of a xenobiotic is a critical determinant of its therapeutic efficacy and potential toxicity. In silico metabolism prediction tools employ a variety of methods, including expert systems, machine learning models, and quantum mechanical calculations, to identify potential sites of metabolism on a molecule and predict the resulting metabolites. nih.gov These models are often trained on large datasets of known metabolic reactions and can predict transformations mediated by key enzyme systems like Cytochrome P450 (CYP) and aldehyde oxidase (AOX). nih.govnih.gov
For this compound, computational models would analyze its structure to identify moieties susceptible to common Phase I and Phase II metabolic reactions. The primary sites for metabolism would likely include the phenol group, the thioether linkage, the aliphatic butyl chain, and the morpholine ring.
Hypothetical Predicted Metabolites of this compound
Below is a table of potential metabolites generated through hypothetical predictive software. The predictions are based on common metabolic pathways for the functional groups present in the parent compound.
| Metabolite ID | Predicted Metabolic Reaction | Structure of Predicted Metabolite | Predicted Enzyme System |
| M1 | Sulfoxidation | 4-[[4-(4-Morpholinyl)butyl]sulfinyl]-phenol | Cytochrome P450 (CYP) |
| M2 | N-Oxidation | 4-[[4-(4-Oxido-4-morpholinyl)butyl]thio]-phenol | Flavin-containing monooxygenase (FMO) |
| M3 | O-Glucuronidation | 4-[[4-(4-Morpholinyl)butyl]thio]-phenyl β-D-glucuronide | UGTs |
| M4 | Aromatic Hydroxylation | 4-[[4-(4-Morpholinyl)butyl]thio]-benzene-1,2-diol | Cytochrome P450 (CYP) |
| M5 | N-Dealkylation (Oxidative) | 4-[(4-Hydroxybutyl)thio]-phenol | Cytochrome P450 (CYP) |
This data is hypothetical and for illustrative purposes based on computational modeling principles.
Membrane Permeability and Distribution Coefficient Simulations
A molecule's ability to cross biological membranes is fundamental to its absorption and distribution within the body. nih.gov Computational methods are widely used to predict membrane permeability by simulating the physicochemical properties that govern this process. The octanol-water partition coefficient (logP) and the distribution coefficient (logD) at physiological pH are key descriptors of a compound's lipophilicity and are strong predictors of its ability to permeate lipid bilayers. acdlabs.comnih.gov
Molecular dynamics (MD) simulations can provide a more detailed, atomistic view of the permeation process. mdpi.com These simulations model the movement of the compound through a virtual cell membrane, allowing for the calculation of the potential of mean force (PMF) and the estimation of a permeability coefficient (Papp). mdpi.com
Simulated Physicochemical and Permeability Properties of this compound
The following table presents hypothetical data from computational simulations to predict the permeability characteristics of the title compound.
| Computational Method | Predicted Parameter | Predicted Value | Implication for Permeability |
| Fragment-based calculation | logP | 3.25 | Indicates good lipophilicity for membrane partitioning. acdlabs.com |
| pKa-adjusted calculation | logD (at pH 7.4) | 2.40 | Suggests favorable distribution into lipid environments at physiological pH. nih.gov |
| Molecular Dynamics (MD) Simulation | Permeability Coefficient (Papp) | 15.5 x 10⁻⁶ cm/s | Predicts high intestinal absorption based on Caco-2 cell model correlations. |
This data is hypothetical and for illustrative purposes based on computational modeling principles.
Predictive Modeling for De Novo Design of Novel Analogs
De novo design involves the computational generation of novel molecular structures with desired properties, often starting from a fragment or a reference structure within a target's binding site. nih.govspringernature.com Predictive models guide this process by evaluating potential analogs for improved characteristics such as enhanced target affinity, better selectivity, or optimized pharmacokinetic profiles. nih.gov
Starting with this compound as a scaffold, predictive models can be used to design novel analogs. Algorithms can suggest modifications, such as altering the length of the alkyl chain, substituting the phenol ring, or replacing the morpholine moiety, to modulate properties like metabolic stability or membrane permeability. The designed analogs are then computationally screened to prioritize candidates for synthesis and further testing.
Hypothetical Novel Analogs Designed from this compound
This table illustrates how predictive modeling could be used to design novel analogs with potentially improved properties.
| Analog ID | Proposed Structural Modification | Predicted Property Change | Rationale for Design |
| AN-01 | Replacement of thioether with sulfone | Increased polarity (Predicted logP: 2.80) | To potentially alter solubility and metabolic profile. |
| AN-02 | Addition of a fluoro group to the phenol ring | Enhanced metabolic stability (Predicted CYP Inhibition: Lower) | To block potential sites of aromatic hydroxylation. |
| AN-03 | Replacement of morpholine with piperidine (B6355638) | Increased basicity (Predicted pKa: 9.5) | To modify receptor interactions and physicochemical properties. |
| AN-04 | Shortening of alkyl chain to two carbons (ethyl) | Reduced lipophilicity (Predicted logP: 2.55) | To fine-tune the lipophilicity-solubility balance. |
This data is hypothetical and for illustrative purposes based on computational modeling principles.
Future Directions and Emerging Research Avenues for 4 4 4 Morpholinyl Butyl Thio Phenol Hcl
Integration of Multi-Omics Data for a Holistic Understanding of Biological Effects
A comprehensive understanding of the biological effects of 4-[[4-(4-Morpholinyl)butyl]thio]-phenol HCl necessitates a systems-level approach. The integration of various "omics" disciplines can provide an unbiased, high-resolution map of the compound's mechanism of action and its impact on cellular physiology. Future research should focus on generating and integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of the compound's activity.
Genomic and Transcriptomic Profiling: Initial studies could involve treating various cell lines with the compound and performing RNA sequencing to identify changes in gene expression. This could reveal the signaling pathways and cellular processes modulated by the compound.
Proteomic Analysis: Techniques such as mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering insights into the compound's direct and indirect protein targets.
Metabolomic Studies: Analyzing the metabolic profile of cells or organisms treated with the compound can reveal alterations in metabolic pathways, which may be linked to its pharmacological effects.
The integrated analysis of these multi-omics datasets would be crucial for identifying potential biomarkers of efficacy and for understanding the compound's polypharmacological profile.
Table 1: Illustrative Multi-Omics Data Integration Plan
| Omics Level | Experimental Approach | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-Sequencing of treated vs. untreated cancer cell lines | Identification of modulated signaling pathways (e.g., apoptosis, cell cycle) |
| Proteomics | Mass Spectrometry (SILAC, TMT) | Identification of protein interaction partners and downstream effector proteins |
| Metabolomics | LC-MS/GC-MS | Elucidation of effects on cellular metabolism and bioenergetics |
Exploration of Novel Biological Applications Based on Mechanistic Insights
The structural components of this compound suggest several potential biological activities that warrant investigation. The morpholine (B109124) ring is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including anticancer and anti-inflammatory effects. sci-hub.seresearchgate.nete3s-conferences.org The phenol (B47542) group is associated with antioxidant properties, and thioether linkages are present in various biologically active molecules.
Future research should systematically screen this compound against a diverse panel of biological targets to uncover its therapeutic potential.
Anticancer Activity: The morpholine moiety is present in several kinase inhibitors used in oncology. sci-hub.se Therefore, screening against a panel of cancer cell lines and key oncogenic kinases is a logical first step.
Anti-inflammatory Properties: Many compounds containing morpholine and phenol scaffolds exhibit anti-inflammatory effects. researchgate.net Investigations into its ability to modulate inflammatory pathways, such as NF-κB or MAPK signaling, could be fruitful.
Neuropharmacological Potential: The morpholine ring is also a feature of some centrally acting drugs. Exploring the compound's ability to cross the blood-brain barrier and interact with neurological targets could open up applications in neuroscience.
Table 2: Potential Biological Applications for Future Investigation
| Therapeutic Area | Rationale Based on Structural Motifs | Suggested In Vitro Assays |
|---|---|---|
| Oncology | Morpholine in kinase inhibitors | Cancer cell line viability assays, kinase inhibition panels |
| Inflammation | Anti-inflammatory properties of morpholine and phenol derivatives | Cytokine release assays, COX/LOX enzyme inhibition assays |
| Neuroscience | Morpholine in CNS-active compounds | Receptor binding assays, neurotransmitter uptake assays |
Development of Advanced Delivery Systems for Targeted Preclinical Research
Should initial studies reveal promising biological activity, the development of advanced delivery systems could enhance the compound's therapeutic index and enable more targeted preclinical research. The physicochemical properties of this compound would need to be thoroughly characterized to inform the design of suitable delivery vehicles.
Nanoparticle-based Delivery: Encapsulating the compound in lipid-based or polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile. This would be particularly relevant for in vivo studies.
Targeted Drug Delivery: For applications in oncology, nanoparticles could be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on cancer cells, thereby increasing drug accumulation at the tumor site and reducing off-target effects.
Controlled-Release Formulations: The development of formulations that provide sustained release of the compound could improve its efficacy and reduce the frequency of administration in preclinical models.
Table 3: Hypothetical Advanced Delivery Systems for Preclinical Evaluation
| Delivery System | Potential Advantages | Key Development Considerations |
|---|---|---|
| Liposomes | Biocompatibility, ability to encapsulate hydrophobic/hydrophilic drugs | Drug loading efficiency, stability, release kinetics |
| Polymeric Micelles | Improved solubility, prolonged circulation time | Polymer selection, critical micelle concentration |
| Antibody-Drug Conjugates | High target specificity | Linker stability, drug-to-antibody ratio |
Fostering Collaborative Research Initiatives and Open Science Practices
Given that this compound is a largely uncharacterized molecule, its scientific exploration would be significantly accelerated through collaborative and open science approaches.
Academic-Industrial Partnerships: Collaborations between academic institutions with expertise in basic research and pharmaceutical companies with drug development capabilities could expedite the translation of promising findings.
Open Access Data Sharing: Placing screening data and research findings in the public domain through open access publications and databases would enable the broader scientific community to contribute to the understanding of this compound. nih.gov This could involve submitting data to platforms like ChEMBL or PubChem.
Crowdsourcing Research Questions: Engaging the scientific community to propose and investigate novel hypotheses for the compound's use could uncover unexpected applications.
By fostering a collaborative environment, the research community can more efficiently and effectively elucidate the biological properties and therapeutic potential of novel chemical entities like this compound.
Q & A
Q. What advanced separation techniques optimize large-scale purification while minimizing degradation?
- Answer : Employ continuous-flow chromatography (e.g., SMB technology) with C18 stationary phases. For heat-sensitive batches, use membrane distillation at 25°C to remove solvents. Monitor degradation products in real-time via in-line UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
